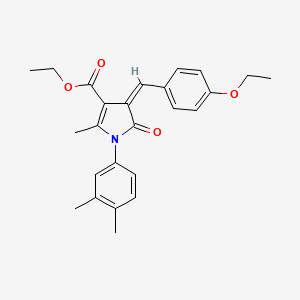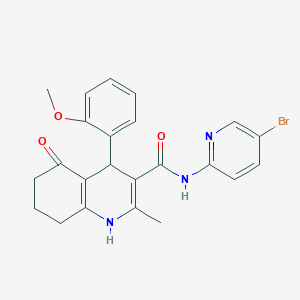![molecular formula C21H23N3O3 B11644595 N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11644595.png)
N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine is a complex organic compound that features a quinoline core substituted with a nitro group and an amine group The compound also contains a tert-butylphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine typically involves multiple steps:
Formation of the tert-butylphenoxyethyl intermediate: This can be achieved by reacting 4-tert-butylphenol with ethylene oxide under basic conditions to form 2-(4-tert-butylphenoxy)ethanol.
Nitration of quinoline: The quinoline core can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling reaction: The final step involves coupling the 2-(4-tert-butylphenoxy)ethyl intermediate with the nitrated quinoline under conditions that facilitate the formation of the amine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butylphenoxyethyl side chain can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various substituents on the tert-butylphenoxyethyl side chain.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinoline core and nitro group suggest potential as an antimicrobial or anticancer agent.
Materials Science: The compound could be used in the development of organic semiconductors or as a precursor for the synthesis of more complex materials.
Biological Research: The compound may serve as a probe for studying biological pathways involving quinoline derivatives.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine would depend on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with DNA replication or induce apoptosis in cancer cells.
Material Properties: In materials science, the compound’s electronic properties would be key, potentially involving electron transport or light absorption.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-tert-butylphenoxy)-1-methyl-ethyl)-3,3-diphenyl-1-propanamine: Similar structure but different functional groups.
2-(4-tert-butylphenoxy)ethyl acetate: Lacks the quinoline core and nitro group.
N-(2-(4-tert-butylphenoxy)ethyl)-acetamide: Contains an acetamide group instead of the nitroquinoline structure.
Uniqueness
N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine is unique due to its combination of a quinoline core, nitro group, and tert-butylphenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)15-6-8-16(9-7-15)27-14-13-22-18-10-11-19(24(25)26)17-5-4-12-23-20(17)18/h4-12,22H,13-14H2,1-3H3 |
InChI Key |
JCPJFNAXIIDEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine](/img/structure/B11644512.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)

![(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone](/img/structure/B11644535.png)
![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone](/img/structure/B11644547.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11644549.png)
![4-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzenesulfonate](/img/structure/B11644554.png)
![4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide](/img/structure/B11644558.png)

![butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644570.png)

![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11644576.png)
![N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium](/img/structure/B11644579.png)
